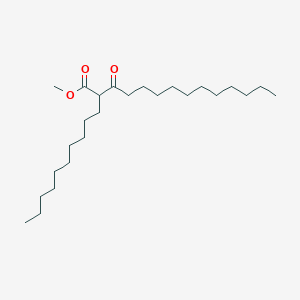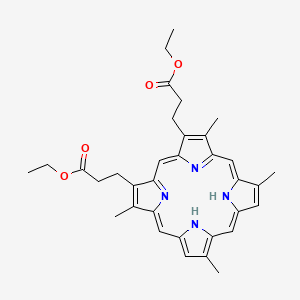
21H,18-dipropanoic acid, 3,7,12,17-tetramethyl-, diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 3,3’-(3,7,12,17-tetramethylporphyrin-2,18-diyl)dipropanoate is a synthetic porphyrin derivative. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological systems, such as in hemoglobin and chlorophyll. This particular compound is characterized by its tetramethyl groups and diethyl ester functionalities, making it a versatile molecule for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3,3’-(3,7,12,17-tetramethylporphyrin-2,18-diyl)dipropanoate typically involves the condensation of pyrrole and aldehyde derivatives under acidic conditions to form the porphyrin core. This is followed by esterification reactions to introduce the diethyl ester groups. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can produce significant quantities of the compound with consistent quality. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
Diethyl 3,3’-(3,7,12,17-tetramethylporphyrin-2,18-diyl)dipropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different porphyrin derivatives.
Reduction: Reduction reactions can modify the electronic properties of the porphyrin ring.
Substitution: The ester groups can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of porphyrin quinones, while reduction can produce reduced porphyrin species with altered electronic properties.
科学的研究の応用
Diethyl 3,3’-(3,7,12,17-tetramethylporphyrin-2,18-diyl)dipropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex porphyrin derivatives.
Biology: Studied for its potential role in mimicking natural porphyrins in biological systems.
Medicine: Investigated for its use in photodynamic therapy, where it can be activated by light to produce reactive oxygen species that kill cancer cells.
Industry: Utilized in the development of sensors and catalysts due to its unique electronic properties.
作用機序
The mechanism by which diethyl 3,3’-(3,7,12,17-tetramethylporphyrin-2,18-diyl)dipropanoate exerts its effects is largely dependent on its ability to interact with light and other molecules. In photodynamic therapy, for example, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components. The porphyrin ring structure allows for efficient energy transfer and interaction with various molecular targets.
類似化合物との比較
Similar Compounds
- Dimethyl 3,3’-(7,12-diethyl-3,8,13,17-tetramethylporphyrin-2,18-diyl)dipropanoate
- 3,3’-(7,12-Diethyl-3,8,13,17-tetramethyl-2,18-porphyrindiyl)dipropanoic acid
- Mesoporphyrin IX dimethyl ester
Uniqueness
Diethyl 3,3’-(3,7,12,17-tetramethylporphyrin-2,18-diyl)dipropanoate is unique due to its specific ester groups and tetramethyl substitutions, which confer distinct electronic and steric properties. These features make it particularly suitable for applications requiring precise control over molecular interactions and reactivity.
特性
CAS番号 |
10591-30-7 |
|---|---|
分子式 |
C34H38N4O4 |
分子量 |
566.7 g/mol |
IUPAC名 |
ethyl 3-[18-(3-ethoxy-3-oxopropyl)-3,8,13,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate |
InChI |
InChI=1S/C34H38N4O4/c1-7-41-33(39)11-9-25-21(5)29-16-24-13-19(3)27(35-24)15-23-14-20(4)28(36-23)17-30-22(6)26(10-12-34(40)42-8-2)32(38-30)18-31(25)37-29/h13-18,35-36H,7-12H2,1-6H3 |
InChIキー |
MVVHRJDQXXFHDL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCC1=C(C2=CC3=CC(=C(N3)C=C4C=C(C(=CC5=NC(=CC1=N2)C(=C5C)CCC(=O)OCC)N4)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


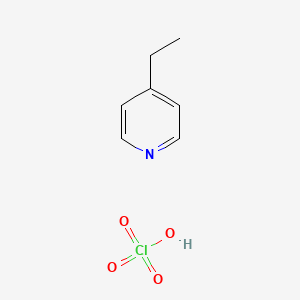
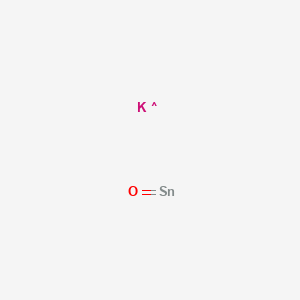
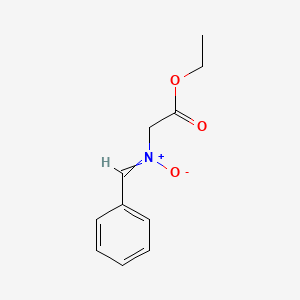
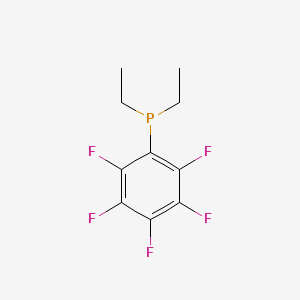

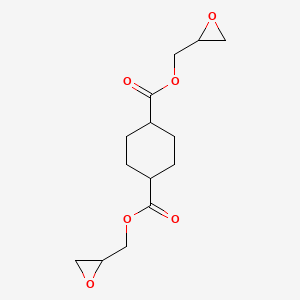
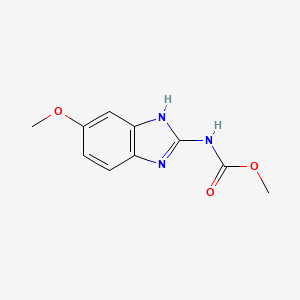
![8-Butyl-8-ethyl-6,10-dioxaspiro[4.5]decane](/img/structure/B14724805.png)



![Ethyl 1-(4-oxo-5-{[1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl)piperidine-4-carboxylate](/img/structure/B14724840.png)

